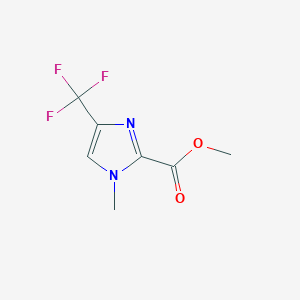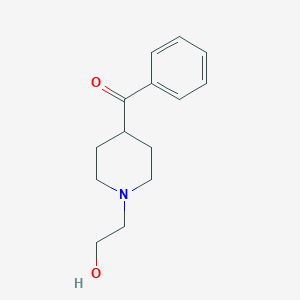
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone: is an organic compound that features a piperidine ring substituted with a hydroxyethyl group and a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, is reacted with ethylene oxide to introduce the hydroxyethyl group at the nitrogen atom, forming 1-(2-hydroxyethyl)piperidine.
Acylation Reaction: The hydroxyethyl-substituted piperidine is then acylated using benzoyl chloride under basic conditions to yield this compound.
The reaction conditions generally involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, potentially yielding a ketone derivative.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs targeting neurological disorders. The piperidine ring is a common motif in many bioactive molecules, and the hydroxyethyl group can enhance the compound’s solubility and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Mecanismo De Acción
The biological activity of (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone is primarily due to its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s ability to cross cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
[1-(2-hydroxyethyl)piperidin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C14H19NO2/c16-11-10-15-8-6-13(7-9-15)14(17)12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
Clave InChI |
RYVGVIUHZKUXBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)C2=CC=CC=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


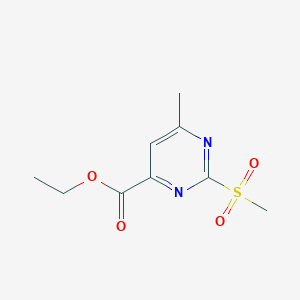
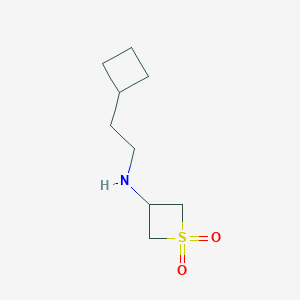
![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)
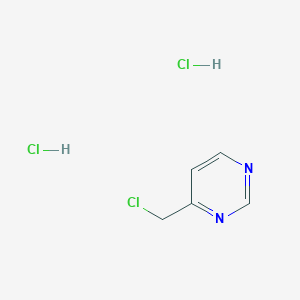
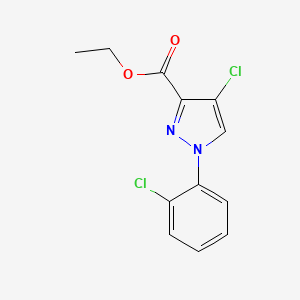
![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
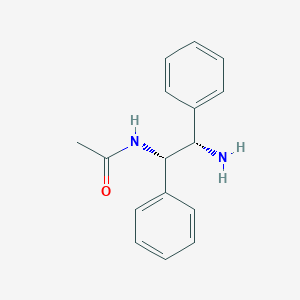
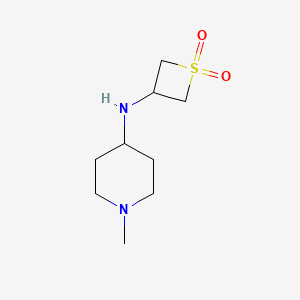

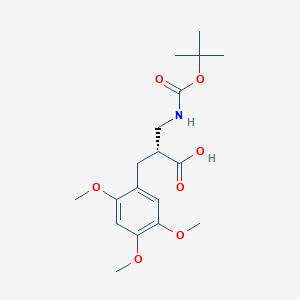


![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
